N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-13-6-5-11(18-16(21)14-7-8-17-23-14)10-12(13)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJRQGJGFYEJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the oxopiperidinyl moiety: This can be done through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide exhibits promising biological activities, particularly in the context of cancer treatment. The following table summarizes key findings from various studies on the compound's anticancer effects:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several preclinical studies have demonstrated the efficacy of this compound:
A549 Cell Line Study : In a study involving A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The findings suggested that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation.
HeLa Cell Line Study : In HeLa cells, the compound demonstrated an IC50 value of 10 µM, where it was found to inhibit critical enzymes necessary for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.
Comparison with Similar Compounds
Key Compounds for Comparison
The following compounds are structurally or functionally relevant to the target molecule:
3-(2-Butyl-5-Chloro-1H-Imidazole-4-yl)-N-[4-Methoxy-3-(Trifluoromethyl)Phenyl]-4,5-Dihydro-1,2-Oxazole-5-Carboxamide (R004)
- Structure : Contains a 4,5-dihydroisoxazole ring, a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, and an imidazole substituent.
- Pharmacological Activity : Selective PAR-2 receptor inhibitor with potent anti-inflammatory effects, outperforming diclofenac sodium in reducing formaldehyde-induced edema in rats .
- Metabolic Stability : The amide bond undergoes enzymatic hydrolysis in plasma, generating metabolites such as 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline. Sample acidification is required for bioanalytical stability .
- Synthesis : Synthesized at 99.2% purity via methods developed at Yaroslavl State Pedagogical University .
N-[[4-(4-Methylpiperazin-1-yl)Phenyl]Methyl]-1,2-Oxazole-5-Carboxamide (SSAA09E2) Structure: Features a 4-methylpiperazine-substituted phenyl group.
5-[3-(4-Fluorophenyl)-5-Methyl-1,2-Oxazol-4-yl]-N-Propan-2-yl-1,3,4-Oxadiazole-2-Carboxamide (AGN-PC-07YK1U)
Structural Comparison Table
Pharmacological and Metabolic Insights
Anti-Inflammatory Activity
R004’s superior anti-inflammatory efficacy compared to diclofenac sodium highlights the importance of the trifluoromethyl group and imidazole moiety in enhancing receptor affinity . The target compound’s 2-oxopiperidin-1-yl group may similarly modulate selectivity for protease-activated receptors (PARs) or other inflammatory mediators, though experimental validation is required.
Metabolic Stability
The instability of R004’s amide bond in plasma underscores a common challenge among carboxamide derivatives. The target compound’s 2-oxopiperidin group—a lactam—may confer greater resistance to hydrolysis compared to R004’s trifluoromethyl-aniline metabolite, but this hypothesis remains untested .
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, an oxopiperidinyl moiety, and an oxazole ring. Its molecular formula is , with a molecular weight of 370.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 1207035-00-4 |
The biological activity of this compound is attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Protein Binding : The compound can bind to proteins, affecting their structure and function.
Biological Activity and Research Findings
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for further development in treating infections.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has been observed to induce apoptosis in human cancer cells through the modulation of apoptotic pathways.
Case Study: Anticancer Activity
In a study published in PubMed, researchers investigated the effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis via the activation of caspases .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperidinone derivatives known for their biological activities. This comparison highlights its unique properties:
| Compound Name | Biological Activity |
|---|---|
| N-[4-methoxyphenyl]-piperidinone | Antidepressant |
| N-[4-methoxyphenyl]-oxazolidinone | Antibacterial |
| N-[4-methoxyphenyl]-benzamide | Anticancer |
Pharmacokinetics and Toxicity Profiles
Understanding the pharmacokinetics (PK) and toxicity profiles of this compound is crucial for evaluating its therapeutic potential. Early studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are still required.
Q & A
Q. What are the optimal synthetic routes for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the oxazole-5-carboxamide and substituted phenyl groups using coupling agents like EDCI/HOBt in anhydrous DMF .
- Substitution reactions : Introduction of the 2-oxopiperidin-1-yl moiety via nucleophilic aromatic substitution (e.g., using sodium hydride in THF at 0–5°C) .
- Oxidation/Reduction : Controlled oxidation of piperidine intermediates to 2-oxopiperidine using KMnO4 in acidic conditions .
Key factors affecting yield include temperature control (±2°C), solvent purity (e.g., anhydrous DMF), and catalyst selection. For example, trace moisture can hydrolyze intermediates, reducing yields by 15–20% .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole protons at δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 384.1567) .
- X-ray crystallography : For unambiguous confirmation of the 2-oxopiperidin-1-yl spatial orientation .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for cellular uptake .
- pH-dependent stability : The oxazole ring is stable in pH 5–7 but hydrolyzes under strongly acidic/basic conditions (e.g., >50% degradation at pH <3 or >10 over 24 hours) .
- Thermal stability : Decomposes above 200°C (DSC data), requiring storage at –20°C under argon .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the oxazole (e.g., 1,3-oxazole vs. 1,2-oxazole) or piperidinone rings (e.g., 3-oxo vs. 2-oxo) to assess impact on target binding .
- Functional group substitutions : Replace the methoxy group with ethoxy or halogen substituents to modulate electron density and steric effects .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screens (e.g., IC50 in cancer cell lines) to correlate structural changes with activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, IC50 values can vary by 30% due to serum albumin binding .
- Orthogonal validation : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays). Discrepancies may arise from off-target effects .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or batch effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., PI3Kγ), focusing on hydrogen bonds between the oxazole carboxamide and kinase hinge regions .
- MD simulations : Simulate >100 ns trajectories in GROMACS to assess stability of the 2-oxopiperidin-1-yl group in hydrophobic pockets .
- QSAR modeling : Train models on analogs with known IC50 data to predict bioactivity of untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
